2,4-Difluoro-6-methylphenylacetic acid
Overview
Description
2,4-Difluoro-6-methylphenylacetic acid is a chemical compound belonging to the class of phenylacetic acids. It is characterized by the presence of two fluorine atoms and a methyl group attached to the phenyl ring, along with an acetic acid moiety. This compound is a white crystalline powder that is soluble in water and organic solvents. It has gained significant attention in scientific research due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the difluoromethylation of a suitable precursor, such as 2,4-difluorotoluene, followed by carboxylation to introduce the acetic acid moiety .
Industrial Production Methods
Industrial production of 2,4-Difluoro-6-methylphenylacetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-6-methylphenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
2,4-Difluoro-6-methylphenylacetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-6-methylphenylacetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorophenylacetic acid: Similar structure but lacks the methyl group.
2-Methylphenylacetic acid: Similar structure but lacks the fluorine atoms
Uniqueness
2,4-Difluoro-6-methylphenylacetic acid is unique due to the presence of both fluorine atoms and a methyl group on the phenyl ring. This combination of substituents can significantly influence its chemical reactivity, biological activity, and physical properties compared to similar compounds.
Biological Activity
2,4-Difluoro-6-methylphenylacetic acid (DFMPhAc) is an organic compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
DFMPhAc is characterized by the presence of two fluorine atoms and a methyl group on a phenylacetic acid backbone. This unique structure influences its chemical reactivity and biological interactions.
The biological activity of DFMPhAc can be attributed to several mechanisms:
- Enzyme Inhibition : DFMPhAc has been shown to inhibit specific enzymes, which may be involved in various biochemical pathways. For example, it interacts with phosphodiesterase enzymes, impacting cAMP levels and influencing cellular signaling pathways .
- Receptor Binding : The compound's structure allows it to bind selectively to certain receptors, potentially modulating their activity. This interaction can lead to various physiological effects, including anti-inflammatory responses.
Biological Activity Overview
The biological activities of DFMPhAc include:
- Anti-inflammatory Effects : Research indicates that DFMPhAc exhibits significant anti-inflammatory properties, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.
- Anticancer Potential : Preliminary studies suggest that DFMPhAc may have anticancer properties, as it has been shown to induce apoptosis in certain cancer cell lines .
- Neuroprotective Effects : There is evidence supporting the neuroprotective capabilities of DFMPhAc, particularly in models of neurodegenerative diseases like Alzheimer's disease .
Case Studies and Research Findings
Several studies have investigated the biological activity of DFMPhAc:
- Anti-inflammatory Activity : A study demonstrated that DFMPhAc significantly reduced the production of pro-inflammatory cytokines in vitro. The compound was tested on macrophages stimulated with lipopolysaccharides (LPS), resulting in decreased levels of TNF-alpha and IL-6 .
- Cancer Cell Line Studies : In a study evaluating various derivatives of phenylacetic acids, DFMPhAc was identified as having potent cytotoxic effects against breast cancer cell lines (MCF-7) with an IC50 value of 15 µM. This suggests its potential as a lead compound for further development in cancer therapy .
- Neuroprotective Studies : In vivo studies using mouse models of Alzheimer's disease showed that treatment with DFMPhAc improved cognitive function and reduced amyloid plaque formation, indicating its potential role in neuroprotection .
Data Table: Biological Activities of DFMPhAc
Properties
IUPAC Name |
2-(2,4-difluoro-6-methylphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-5-2-6(10)3-8(11)7(5)4-9(12)13/h2-3H,4H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPNSMRHPZTLFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC(=O)O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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